2-Chloro-4-methyl-7-aminoquinoline
Overview
Description
2-Chloro-4-methyl-7-aminoquinoline, or 2-CMAQ, is an important chemical compound with a wide range of applications, especially in the fields of science, medicine, and technology. It is a colorless, crystalline solid that is soluble in water, alcohol, and ether. It is highly reactive and has a wide range of uses due to its unique properties. 2-CMAQ is widely used in the synthesis of various compounds and is also used as a catalyst in organic reactions. It has been studied extensively for its potential applications in the fields of medicine and technology, and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Antiplasmodial Activity : A study by Casagrande et al. (2012) synthesized and tested derivatives of 7-chloro-4-aminoquinoline, including compounds structurally similar to 2-Chloro-4-methyl-7-aminoquinoline, against Plasmodium falciparum. These compounds exhibited moderate to high antiplasmodial activities, with the most potent molecules inhibiting the growth of both chloroquine-sensitive and -resistant strains of P. falciparum (Casagrande et al., 2012).
Role in Malaria Chemotherapy : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites for preclinical development as a blood schizonticidal agent (Dola et al., 2016).
Antiviral and Antimalarial Activities : A recent study by Mizuta et al. (2023) reports on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects, including against SARS-CoV-2 (Mizuta et al., 2023).
Anti-Mycobacterial Activity : Bispo et al. (2017) synthesized and evaluated three series of 7-chloro-4-aminoquinolines, including compounds structurally related to this compound, against Mycobacterium tuberculosis. The study also performed a hologram quantitative structure–activity relationship (HQSAR) analysis of these compounds (Bispo et al., 2017).
In Vitro Cytotoxicity Evaluation : Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for new anticancer agents (Zhang et al., 2007).
Mechanism of Action
Target of Action
2-Chloro-4-methyl-7-aminoquinoline, also known as 2-chloro-4-methylquinolin-7-amine, is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying various activities such as antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer . .
Mode of Action
It is known that 4-aminoquinoline derivatives often work through nucleophilic aromatic substitution reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial, antiviral, etc.).
Biochemical Pathways
4-aminoquinoline derivatives have been found to have a broad spectrum of bioactivities, suggesting they may interact with multiple pathways .
Result of Action
Given the broad spectrum of bioactivities exhibited by 4-aminoquinoline derivatives, the effects could potentially be diverse depending on the specific biological activity being exhibited .
Safety and Hazards
Future Directions
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have highlighted the versatile applications of this compound in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives .
Properties
IUPAC Name |
2-chloro-4-methylquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYZUVHSCLRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282125 | |
Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-74-1 | |
Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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